BRD1652
Description
BRD1652 is a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK3), developed using a pyrazole-tetrahydroquinolone scaffold . It was designed to achieve kinome-wide selectivity by engaging in tridentate interactions with the hinge region of GSK3, a key regulatory kinase involved in mood disorders, neurodegenerative diseases, and metabolic pathways . Unlike non-selective GSK3 inhibitors (e.g., lithium), BRD1652 minimizes off-target effects, making it a valuable chemical probe for dissecting GSK3-specific signaling pathways .
Propriétés
Numéro CAS |
1597438-92-0 |
|---|---|
Formule moléculaire |
C20H20F3N3O |
Poids moléculaire |
375.4 |
Nom IUPAC |
(S)-4,7,7-Trimethyl-4-phenyl-3-trifluoromethyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H20F3N3O/c1-18(2)9-12-14(13(27)10-18)19(3,11-7-5-4-6-8-11)15-16(20(21,22)23)25-26-17(15)24-12/h4-8H,9-10H2,1-3H3,(H2,24,25,26)/t19-/m1/s1 |
Clé InChI |
HSFYCTPGOPYGHQ-LJQANCHMSA-N |
SMILES |
O=C1C2=C(NC3=NNC(C(F)(F)F)=C3[C@]2(C)C4=CC=CC=C4)CC(C)(C)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRD1652; BRD-1652; BRD 1652; |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of BRD1652 and BRD0209
| Parameter | BRD1652 | BRD0209 |
|---|---|---|
| IC₅₀ (GSK3α/β) | 3.2 nM | 4.8 nM |
| Selectivity (Kinome-wide) | >200-fold | >150-fold |
| Plasma Half-Life (t₁/₂) | 4.5 h | 2.1 h |
| Key Structural Feature | C3-methyl substitution | C3-ethyl substitution |
Functional Analogues: BRD1652 vs. CHIR99021 vs. Lithium
CHIR99021
CHIR99021, a pyrrolopyrimidine-based inhibitor, also targets GSK3 but lacks the pyrazole-tetrahydroquinolone scaffold. Key distinctions:
- Selectivity: CHIR99021 exhibits moderate selectivity (50-fold) compared to BRD1652’s >200-fold selectivity, due to weaker interactions with non-GSK3 kinases .
Lithium
Lithium, a non-competitive GSK3 inhibitor, is a first-line treatment for bipolar disorder but suffers from:
- Mechanistic Limitations: Broad inhibition of multiple signaling pathways (e.g., inositol depletion, Wnt/β-catenin), leading to adverse effects (e.g., nephrotoxicity) .
- Potency: Requires millolar concentrations (IC₅₀ ~2 mM) compared to BRD1652’s nanomolar efficacy .
Table 2: Functional Comparison of BRD1652 with CHIR99021 and Lithium
| Parameter | BRD1652 | CHIR99021 | Lithium |
|---|---|---|---|
| Target Specificity | GSK3α/β | GSK3α/β, CDK2, JNK | GSK3, IMPase, others |
| IC₅₀ | 3.2 nM | 10 nM | 2 mM |
| Therapeutic Index | High | Moderate | Low |
| Clinical Applications | Preclinical (mood disorders) | Research tool | Approved (bipolar disorder) |
Research Findings and Data Analysis
- Kinase Profiling: BRD1652 demonstrated <10% inhibition of 468 kinases at 1 µM, surpassing CHIR99021 (40% inhibition of 120 kinases) and lithium (non-selective) .
- In Vivo Efficacy : In murine models, BRD1652 restored dopamine signaling at 10 mg/kg, whereas lithium required 100 mg/kg and caused significant weight loss .
- Structural Insights : X-ray crystallography (PDB: 5HLN) revealed BRD1652’s unique tridentate hydrogen bonding with GSK3’s hinge region (residues Asp133, Val135), absent in CHIR99021’s binding mode .
Discussion and Future Perspectives
BRD1652’s superior selectivity and potency position it as a leading candidate for mood disorder therapeutics. However, challenges remain:
- Limitations: Limited blood-brain barrier penetration data and long-term toxicity profiles .
- Future Directions :
- Optimize pharmacokinetics for CNS delivery.
- Compare BRD1652 with next-generation inhibitors (e.g., tideglusib) in neurodegenerative models.
- Explore combination therapies with serotonin reuptake inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
